molecular formula C14H13Br B8249489 4-Bromo-2,3-dimethyl-1,1'-biphenyl

4-Bromo-2,3-dimethyl-1,1'-biphenyl

Cat. No.: B8249489
M. Wt: 261.16 g/mol
InChI Key: KTMAJQCVAGJTIM-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and two methyl groups at the 2 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3-dimethyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a brominated biphenyl derivative with a boronic acid or ester under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dioxane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2,3-dimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.

    Reduction: Hydrogenated biphenyl derivatives.

Scientific Research Applications

4-Bromo-2,3-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethyl-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the methyl groups. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl core. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

1-bromo-2,3-dimethyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMAJQCVAGJTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697815
Record name 4-Bromo-2,3-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756873-19-5
Record name 4-Bromo-2,3-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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